

Comparative NMR Analysis of 3-(Trifluoromethoxy)benzaldehyde and Structural Analogs

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Compound of Interest

Compound Name: *3-(Trifluoromethoxy)benzaldehyde*

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A detailed guide for researchers on the ^1H and ^{13}C NMR spectral features of **3-(trifluoromethoxy)benzaldehyde**, with a comparative analysis against benzaldehyde and 3-methoxybenzaldehyde. This document provides experimental data, detailed protocols, and structural visualizations to aid in spectral interpretation and compound identification.

This guide presents a comprehensive analysis of the proton (^1H) and carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectra of **3-(trifluoromethoxy)benzaldehyde**. For a thorough understanding of the substituent effects on the benzaldehyde scaffold, a direct comparison is made with the NMR data of two closely related analogs: the parent benzaldehyde molecule and 3-methoxybenzaldehyde. The inclusion of experimental protocols and visual aids is intended to support researchers, scientists, and professionals in the field of drug development in their analytical endeavors.

^1H and ^{13}C NMR Data Comparison

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a trifluoromethoxy group at the meta position of the benzaldehyde ring induces notable changes in the chemical shifts of the aldehydic and aromatic protons and carbons. The following tables summarize the experimental ^1H and ^{13}C NMR data for **3-(trifluoromethoxy)benzaldehyde** and its selected analogs.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Aldehydic-H	Aromatic-H	Other	Solvent
3-(Trifluoromethoxy)benzaldehyde	10.01 (s)	7.91 (s), 7.86 (d), 7.67 (t), 7.55 (d)	-	CDCl ₃
Benzaldehyde	-10.0 (s)	~7.86 (d, 2H), ~7.62 (t, 1H), ~7.52 (m, 2H)	-	CDCl ₃ [1][2][3][4]
3-Methoxybenzaldehyde	9.98 (s)	7.51 (d, 2H), 7.41 (s), 7.30- 7.25 (m, 1H)	3.82 (s, 3H, -OCH ₃)	DMSO-d ₆ [5]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C=O	Aromatic-C	Other	Solvent
3-(Trifluoromethoxy)benzaldehyde	190.7	149.6 (q), 138.1, 131.0, 128.8, 127.3, 121.5	120.4 (q, -OCF ₃)	CDCl ₃
Benzaldehyde	~191-194	~127-135	-	CDCl ₃ [6][7]
3-Methoxybenzaldehyde	193.0	159.8, 137.6, 130.3, 122.5, 121.0, 112.9	55.4 (-OCH ₃)	DMSO-d ₆ [5]

Note: The chemical shifts for benzaldehyde are approximate values from various sources. For **3-(Trifluoromethoxy)benzaldehyde**, the assignments are based on spectral prediction and comparison with analogs as explicit experimental assignments were not found in the searched literature. The multiplicity of the carbon attached to the -OCF₃ group and the -OCF₃ carbon itself is indicated as a quartet (q) due to coupling with the fluorine atoms.

Experimental Protocols

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of the data presented.

Sample Preparation:

- Approximately 10-20 mg of the analyte (for ^1H NMR) or 50-100 mg (for ^{13}C NMR) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal reference standard ($\delta = 0.00$ ppm).

NMR Spectrometer and Parameters:

- Instrument: A high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.
- Temperature: Standard ambient probe temperature (e.g., 298 K).

For ^1H NMR Spectroscopy:

- Pulse Sequence: A standard one-pulse sequence.
- Number of Scans: 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 15 ppm is typically sufficient.

For ^{13}C NMR Spectroscopy:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

- Spectral Width: A spectral width of around 250 ppm is standard for organic molecules.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to TMS or the residual solvent peak.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **3-(trifluoromethoxy)benzaldehyde** with the proposed assignment of the NMR signals.

Caption: Molecular structure of **3-(trifluoromethoxy)benzaldehyde** with key ¹H and ¹³C NMR chemical shift regions highlighted.

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